![molecular formula C7H12N2O B15072436 (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Methyl-4,7-diazaspiro[25]octan-6-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a cyclopropanated biphenylene with diazomethane can form the spiro compound . Another approach involves the use of para-quinone methides in a one-pot reaction to synthesize spiro[2.5]octa-4,7-dien-6-ones .
Industrial Production Methods
Industrial production of ®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one typically involves optimizing the synthetic routes for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6,6-Dimethyl-8-methylenespiro[2.5]octan-4-one
- 6,6,8-Trimethylspiro[2.5]oct-7-en-4-one
- 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one
Uniqueness
®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one is unique due to its specific spirocyclic structure and the presence of diaza groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(5R)-5-methyl-4,7-diazaspiro[2.5]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m1/s1 |
InChI Key |
FKGKVLLHAFDAOQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)NCC2(N1)CC2 |
Canonical SMILES |
CC1C(=O)NCC2(N1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


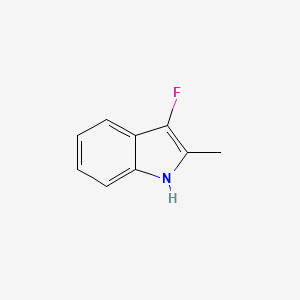
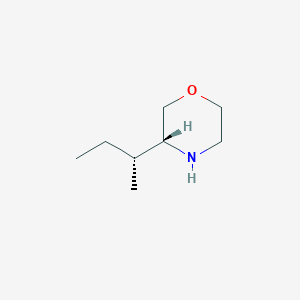

![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
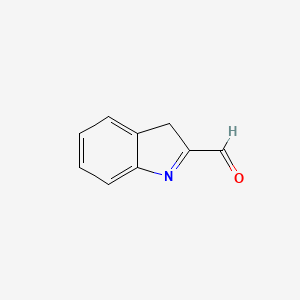

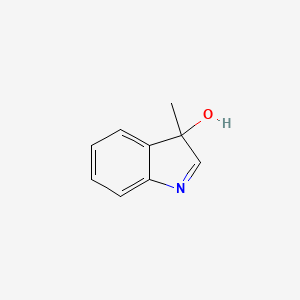
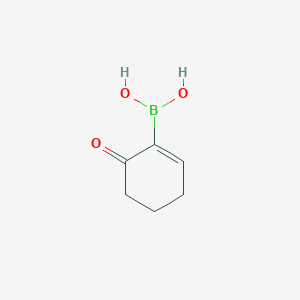
![5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)

![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)
